![molecular formula C12H12N4S B2958578 5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 309283-88-3](/img/structure/B2958578.png)

5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

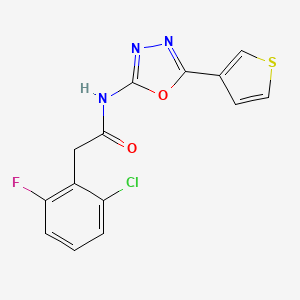

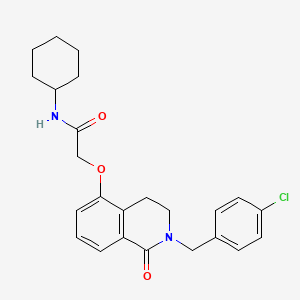

“5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the molecular formula C12H12N4S . It has a molecular weight of 244.32 . The compound is solid in physical form .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 hydrazone, and 1 Pyrrole .Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Green Synthetic Protocols

A study by K. Ramesh et al. (2011) demonstrated a green synthetic protocol for synthesizing 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-ols/5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols. This process utilizes isatin, semicarbazide/thiosemicarbazide, and β-cyclodextrin in water under neutral conditions, offering an environmentally friendly and efficient method for the synthesis of such compounds. The study also noted that β-cyclodextrin could be recovered and reused without loss of catalytic activity, indicating potential for sustainable chemical processes (Ramesh, Murthy, Karnakar, & Nageswar, 2011).

Antimicrobial and Antifungal Activities

Another research direction involves exploring the bioactivity of derivatives of 1,2,4-triazino[5,6-b]indoles. J. Mohan (2004) investigated the synthesis and bioactivity of thiazolo[3′,2′:2,3]‐as‐triazino[5,6‐b]indoles and isomeric thiazolo[2′,3′:3,4]‐as‐triazino[5,6‐b]indoles. The study found significant antibacterial and antifungal activities among some of the synthesized compounds, highlighting their potential use in developing new antimicrobial agents (Mohan, 2004).

Synthesis and Pharmaceutical Potential

Further research by R. S. Ali et al. (2016) detailed the synthesis of new fused 1,2,4-triazines starting from isatin and their evaluation for antimicrobial activity. This study not only expands the chemical repertoire of indole derivatives but also offers insights into their potential pharmaceutical applications, especially considering their promising antimicrobial properties (Ali, Al Harthi, Saad, & Amin, 2016).

Anticonvulsant Activity

Additionally, Kumar et al. (2014) synthesized and evaluated a series of halo-substituted indole derivatives for their anticonvulsant activity. Their findings suggest that some of these compounds show excellent anticonvulsant activity with minimal central nervous system depressant effects, positioning them as potential candidates for antiepileptic drug development (Kumar, Singh, Singh, Jain, & Roy, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

Mecanismo De Acción

Target of Action

The primary target of 5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This selective binding is unlike VLX600, a known iron chelator . The addition of Fe2+ can abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis within cells . Rapidly proliferating cancer cells have a higher iron requirement than normal cells . Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation .

Result of Action

The compound displays strong antiproliferative activity in vitro against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis might be at least via the mitochondria pathway .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-propan-2-yl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-7(2)16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-7H,1-2H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMNINODHMLFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C3=NNC(=S)N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)

![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2958501.png)

![(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958507.png)

![(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B2958512.png)

![N-(3-acetylphenyl)-5-[(4-chlorophenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2958515.png)